4-(Furan-2-yl)-1-isopropylpiperidin-4-ol
Description
4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position, a furan-2-yl substituent, and an isopropyl group on the nitrogen atom.
Properties
IUPAC Name |
4-(furan-2-yl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIRTOBNIDFUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a furan derivative with a piperidine precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1-isopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
4-(Furan-2-yl)-1-isopropylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidin-4-ol Derivatives
| Compound Name | Substituents at 4-Position | N-Substituent | Functional Groups | Key References |
|---|---|---|---|---|
| 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol | Furan-2-yl | Isopropyl | Hydroxyl | - |
| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | 3-(Methylsulfonyl)phenyl | Propyl | Hydroxyl, Sulfonyl | |
| 1-[((1S,3R)-1-Isopropyl-3-{[3-methyltetrahydro-2H-pyran-4-yl]amino}cyclopentyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol | 3-(Trifluoromethyl)phenyl | Complex bicyclic group | Hydroxyl, Trifluoromethyl | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl (via methanone) | Piperazine-linked aminophenyl | Ketone, Amine |
Key Observations :
- Furan vs.
- N-Substituents : The isopropyl group in the target compound may confer greater lipophilicity than propyl or complex bicyclic groups, affecting membrane permeability and metabolic stability .
- Functional Groups : The hydroxyl group at the 4-position is a common feature in bioactive piperidine derivatives, enabling hydrogen bonding with biological targets .
Table 2: Antifungal and Anticancer Activities of Related Compounds
Key Observations :
- Thiazolyl hydrazones with furan substituents exhibit moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL) . This suggests that furan-containing heterocycles may require additional optimization for antifungal efficacy.
- Piperidin-4-ol derivatives with sulfonyl or trifluoromethyl groups (e.g., from and ) are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier, though specific data on the target compound are lacking.
Physicochemical Properties
- Solubility: The hydroxyl group in 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol likely improves aqueous solubility compared to nonpolar analogs like 4-isopropylbenzoic acid () .
Biological Activity
4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for exploring its efficacy in various medical fields, particularly in oncology and antimicrobial therapies. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.
Chemical Structure
The chemical structure of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol can be represented as follows:
This structure features a piperidine ring substituted with a furan moiety and an isopropyl group, which may influence its biological interactions.
The biological activity of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Compounds in this class have shown the ability to induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways.
- Antimicrobial Properties : The presence of the piperidine ring enhances the compound's ability to penetrate microbial membranes, leading to cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol through in vitro assays. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), Huh7 (hepatocellular carcinoma), and MCF7 (breast cancer).
Efficacy Data
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis via caspase activation |
| Huh7 | 12.5 | Inhibition of proliferation |
| MCF7 | 18.0 | Disruption of cell cycle |
These results indicate that 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol exhibits significant anticancer activity, with lower IC50 values suggesting higher potency against liver and breast cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol has demonstrated antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy Data
The following table presents the minimum inhibitory concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 250 | Moderate inhibition |
| S. aureus | 200 | Strong inhibition |
| B. cereus | 300 | Moderate inhibition |
These findings suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Case Studies and Research Findings
Several case studies have been conducted to further explore the biological activity of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol:
- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, characterized by increased levels of cleaved caspases and PARP.
- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively reduced biofilm formation by S. aureus, indicating its potential as an antibiofilm agent.
- Structure–Activity Relationship (SAR) : Research into similar piperidine derivatives has provided insights into how modifications can enhance both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
